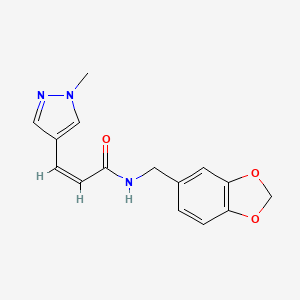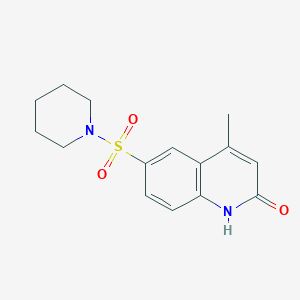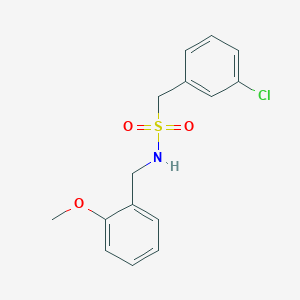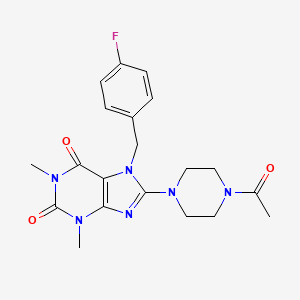
N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea
説明
N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea, also known as MPTU, is a synthetic compound that has been widely used in scientific research. MPTU is a thiourea derivative that has been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects. In
作用機序
The mechanism of action of N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea is not fully understood. However, it has been suggested that N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea exerts its biological activities by modulating various signaling pathways. For example, N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer development. N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea has also been shown to activate the AMPK signaling pathway, which is involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models.
実験室実験の利点と制限
N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea has been shown to possess various biological activities, making it a versatile tool for studying inflammation, cancer, and diabetes. However, there are also limitations to using N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea in lab experiments. For example, N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea has poor solubility in water, which can limit its use in certain experiments. Additionally, the mechanism of action of N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea. One area of interest is the development of N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea analogs with improved solubility and bioactivity. Another area of interest is the elucidation of the mechanism of action of N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea, which could lead to the development of new therapeutic strategies for inflammation, cancer, and diabetes. Additionally, the potential use of N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea as a diagnostic tool for these diseases could also be explored.
科学的研究の応用
N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea has been widely used in scientific research due to its various biological activities. It has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea also exhibits anti-tumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea has been shown to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.
特性
IUPAC Name |
1-(4-methylpyridin-2-yl)-3-(1-phenylethyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c1-11-8-9-16-14(10-11)18-15(19)17-12(2)13-6-4-3-5-7-13/h3-10,12H,1-2H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXCAAJTVJWOOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=S)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpyridin-2-yl)-3-(1-phenylethyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-[(benzylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide](/img/structure/B4748963.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4748972.png)
![ethyl 4-{[({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B4748975.png)
![N-allyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4748979.png)




![[2-(2,3-dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B4749014.png)
![4-[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4749019.png)
![1-(2-methylphenyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4749045.png)


